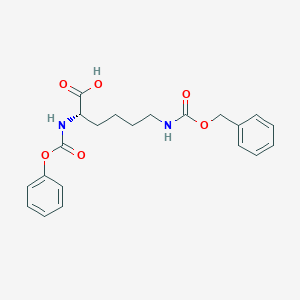
Lys(Z)-NPC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lys(Z)-NPC, also known as Nα-(Carbobenzyloxy)-L-lysine, is a derivative of the amino acid lysine. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of lysine. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lys(Z)-NPC typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group. This is achieved through the reaction of lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Lys(Z)-NPC undergoes various chemical reactions, including:
Substitution Reactions: The benzyloxycarbonyl group can be selectively removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield free lysine.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Hydrolysis: The compound can be hydrolyzed under basic conditions to produce lysine and benzyloxycarbonyl alcohol.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Z group.
Dicyclohexylcarbodiimide (DCC): Used for peptide coupling reactions.
Sodium Hydroxide: Used for hydrolysis reactions.
Major Products Formed
Free Lysine: Formed after deprotection of the Z group.
Peptides: Formed through coupling reactions with other amino acids.
Aplicaciones Científicas De Investigación
Lys(Z)-NPC has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a protected lysine derivative in the synthesis of peptides and proteins.
Bioconjugation: The compound is used in the modification of proteins and peptides for various biochemical studies.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Biomaterials: Used in the development of biomaterials for drug delivery and tissue engineering.
Mecanismo De Acción
The mechanism of action of Lys(Z)-NPC involves its role as a protected lysine derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group of lysine during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free lysine can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys): Another protected lysine derivative with a tert-butoxycarbonyl (Boc) group.
Nα-(Fluorenylmethyloxycarbonyl)-L-lysine (Fmoc-Lys): A protected lysine derivative with a fluorenylmethyloxycarbonyl (Fmoc) group.
Uniqueness
Lys(Z)-NPC is unique due to its benzyloxycarbonyl protecting group, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required.
Propiedades
Fórmula molecular |
C21H24N2O6 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
(2S)-2-(phenoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-17-11-5-2-6-12-17)13-7-8-14-22-20(26)28-15-16-9-3-1-4-10-16/h1-6,9-12,18H,7-8,13-15H2,(H,22,26)(H,23,27)(H,24,25)/t18-/m0/s1 |
Clave InChI |
JNTUTJANCCAPGZ-SFHVURJKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


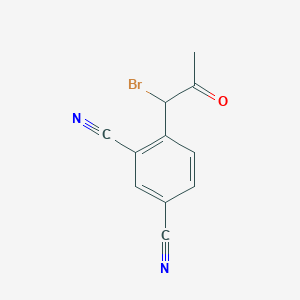

![7-chloroimidazo[1,2-c]pyrimidin-5-olate](/img/structure/B14039956.png)
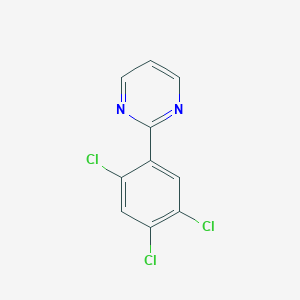

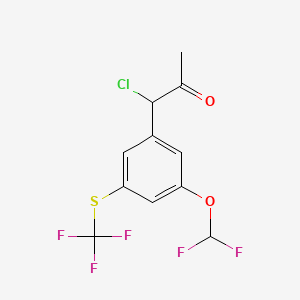
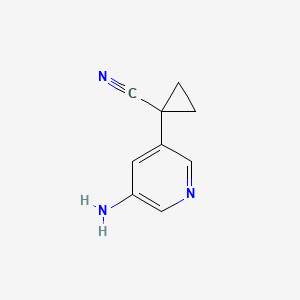
![Imidazo[2,1-b]thiazole-5-carboxamide,N-[[(1R,2S,5S)-3-[[2-(3-hydroxypropyl)-5-(3-methylphenyl)-4-thiazolyl]carbonyl]-3-azabicyclo[3.1.0]hex-2-yl]Methyl]-6-Methyl-](/img/structure/B14039988.png)
![[2-Fluoro-5-(methylsulfanyl)phenyl]methanol](/img/structure/B14039990.png)


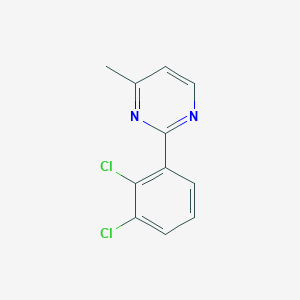

![2-([1,1'-Biphenyl]-4-yl)-4-(3-bromophenyl)-6-phenylpyrimidine](/img/structure/B14040005.png)
